Ethyl 4-Boc-2-morpholinecarboxylate
Description
Significance of Heterocyclic Compounds in Chemical Sciences
Heterocyclic compounds are a cornerstone of organic chemistry, characterized by their cyclic structures containing at least one atom other than carbon within the ring. openaccessjournals.comlongdom.org These heteroatoms, typically nitrogen, oxygen, or sulfur, impart unique physicochemical and electronic properties to the molecules. openaccessjournals.comnumberanalytics.com Their structural diversity and ability to engage in various biological interactions make them indispensable in numerous scientific and industrial domains. openaccessjournals.comzenodo.org
A vast number of natural products, including essential biomolecules like nucleic acids, vitamins, and alkaloids such as morphine, feature heterocyclic rings. zenodo.orgijpsr.com This natural prevalence has inspired their extensive use in medicinal chemistry, where they form the structural basis for a majority of modern pharmaceuticals. zenodo.org Their applications extend beyond medicine into agrochemicals, materials science for developing items like conducting polymers and functional dyes, and as versatile intermediates in the synthesis of other complex organic molecules. openaccessjournals.comlongdom.orgijpsr.com
Role of Morpholine (B109124) Derivatives as Privileged Structures
Within the vast family of heterocycles, the morpholine ring holds a special status in medicinal chemistry as a "privileged structure." researchgate.netnih.gov This six-membered heterocycle, containing both a nitrogen and an oxygen atom, is a recurring motif in numerous approved and experimental drugs. researchgate.netnih.gov Its frequent use stems from its advantageous physicochemical, biological, and metabolic properties. researchgate.netnih.gov
The incorporation of a morpholine scaffold into a molecule can enhance its pharmacological profile, improve pharmacokinetic properties like solubility and bioavailability, and increase potency. researchgate.netnih.govnih.gov The morpholine ring is a versatile and readily accessible building block that can be easily introduced into molecules, making it a valuable tool for drug design and development. researchgate.netnih.gov Its presence has been linked to selective affinity for a wide range of biological receptors and enzymes, solidifying its importance as a key pharmacophore in the development of new therapeutic agents. nih.govacs.orgjchemrev.com
Introduction to the tert-Butyloxycarbonyl (Boc) Protecting Group in Amine Chemistry
In the multistep synthesis of complex organic molecules, it is often necessary to temporarily mask the reactivity of certain functional groups to prevent unwanted side reactions. chemistrysteps.comfiveable.me Amines, being both nucleophilic and basic, frequently require such protection. chemistrysteps.com The tert-butyloxycarbonyl (Boc) group is one of the most common and strategically important protecting groups employed for this purpose in non-peptide chemistry. fishersci.co.ukjk-sci.com
The Boc group is typically introduced by reacting an amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. jk-sci.comwikipedia.orggenscript.com This reaction forms a carbamate (B1207046), which effectively shields the amine's nucleophilicity and basicity. chemistrysteps.comgenscript.com
The Boc group's utility is defined by its distinct reactivity profile. It is stable under a wide variety of reaction conditions, including exposure to most bases and nucleophiles. fiveable.meorganic-chemistry.org This stability allows chemists to perform various chemical transformations on other parts of the molecule without disturbing the protected amine. fiveable.me
However, the Boc group is classified as an acid-labile protecting group, meaning it can be readily removed under mild acidic conditions. fiveable.mewikipedia.org Treatment with acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a suitable solvent efficiently cleaves the carbamate, regenerating the free amine. jk-sci.comwikipedia.org The ease of this deprotection step is attributed to the formation of a stable tert-butyl cation intermediate, which subsequently breaks down into isobutene and carbon dioxide. chemistrysteps.comacsgcipr.org
The Boc group is a cornerstone of modern synthetic strategy, particularly in complex endeavors like peptide synthesis and the creation of pharmaceuticals. genscript.comnih.govnumberanalytics.com Its primary role is to ensure that reactions occur at the desired locations by preventing amines from participating in unintended reactions. genscript.com
A key advantage of the Boc group is its use in orthogonal protection strategies. organic-chemistry.orgnumberanalytics.com In this approach, multiple, chemically distinct protecting groups are used to protect different functional groups within the same molecule. Because the Boc group is removed by acid, it can be cleaved selectively while other protecting groups, such as the base-labile Fmoc group, remain intact. numberanalytics.comcreative-peptides.com This allows for the sequential and controlled unmasking of reactive sites, which is essential for the systematic construction of complex molecular architectures. numberanalytics.comslideshare.net
Contextualizing Ethyl 4-Boc-2-morpholinecarboxylate within Morpholine Chemistry
This compound is a chemical compound that embodies the principles discussed above. It is a derivative of morpholine where the ring nitrogen is protected by a Boc group, and an ethyl ester functional group is present at the 2-position. This compound serves as a valuable building block in organic synthesis, providing a morpholine scaffold with pre-installed functionality and protection, ready for incorporation into more complex target molecules.
The structure of this compound integrates three key components: the morpholine heterocycle, the N-Boc protecting group, and an ethyl carboxylate functional group.
Morpholine Ring: This provides the core heterocyclic framework, known for conferring favorable properties in medicinal chemistry contexts. researchgate.net
N-Boc Group: This acid-labile group protects the morpholine nitrogen, preventing it from acting as a base or nucleophile and allowing for controlled reactions elsewhere. chemistrysteps.comfishersci.co.uk
Ethyl Carboxylate: This ester at the C-2 position offers a reactive handle for further synthetic modifications, such as hydrolysis to the corresponding carboxylic acid or amidation to form amides.
Below are tables detailing the physicochemical properties and a breakdown of the functional groups within this compound.
Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 768371-16-0 | ambeed.comsapphirebioscience.comclearsynth.com |
| Molecular Formula | C₁₂H₂₁NO₅ | clearsynth.com |
| Synonyms | 4-O-tert-butyl 2-O-ethyl morpholine-2,4-dicarboxylate | clearsynth.com |
Functional Group Analysis of this compound
| Functional Group | Description | Strategic Importance |
|---|---|---|
| Morpholine | A saturated six-membered heterocycle containing nitrogen and oxygen. | A privileged scaffold in medicinal chemistry, often improving a molecule's pharmacokinetic profile. researchgate.netnih.gov |
| N-Boc Carbamate | The morpholine nitrogen is protected as a tert-butyl carbamate. | Protects the amine from unwanted reactions; stable to base but easily removed with acid. chemistrysteps.comwikipedia.org |
| Ethyl Ester | A carboxyl group esterified with ethanol (B145695), located at C-2. | Provides a site for further chemical modification, such as conversion to other functional groups. |
Overview of Research Trajectories and Potential Applications
This compound is a chiral building block that exemplifies the strategic use of N-protected morpholine scaffolds in synthetic chemistry. ambeed.com Its structure, featuring a Boc-protected nitrogen and an ethyl ester at the C-2 position, makes it a versatile intermediate for introducing the morpholine motif into larger, more complex molecules.
Research Trajectories
The primary research trajectory for this compound is its application as a foundational element in the synthesis of high-value, biologically active compounds. lookchem.com Organic chemists utilize this intermediate in multi-step synthetic routes to create libraries of novel molecules for drug discovery programs. researchgate.netnih.gov The ester functional group can be readily modified—for instance, through hydrolysis to the corresponding carboxylic acid, reduction to an alcohol, or amidation—to serve as a handle for connecting other molecular fragments. researchgate.net
A significant research application is its role as a key intermediate in the synthesis of pharmaceuticals. For example, related N-Boc-2-substituted morpholine precursors are used in the synthesis of the antidepressant drug Reboxetine. lookchem.com This highlights a clear trajectory towards the development of new agents targeting the central nervous system (CNS). nih.gov Research is focused on leveraging such building blocks to create novel derivatives and analogues of existing drugs to improve efficacy, selectivity, or pharmacokinetic properties.
Another major trajectory involves the use of N-Boc-2-substituted morpholines in the development of kinase inhibitors. nih.gov The morpholine scaffold is prevalent in numerous inhibitors targeting enzymes like phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (B549165) (mTOR), which are crucial targets in oncology, particularly for CNS tumors. nih.gov The stereochemistry at the C-2 position of this compound is critical for ensuring precise three-dimensional orientation of substituents, which is essential for effective binding to the active sites of these enzymes.
Potential Applications
The potential applications of this compound are intrinsically linked to the bioactive molecules that can be synthesized from it. Its utility spans several therapeutic areas:
CNS Disorders: Given its connection to antidepressants like Reboxetine, the building block has significant potential in the discovery of new treatments for mood disorders, pain, and neurodegenerative diseases such as Alzheimer's and Parkinson's disease. nih.govlookchem.com The morpholine ring helps modulate the properties required for blood-brain barrier penetration. nih.gov
Oncology: As a precursor for C-2 substituted morpholines, it is highly relevant for the development of targeted cancer therapies. The synthesis of potent and selective PI3K and mTOR inhibitors for treating various cancers, including glioblastoma, represents a key potential application. nih.gov
Asymmetric Synthesis: It serves as a chiral pool starting material, where the existing stereocenter is used to induce stereoselectivity in subsequent reactions, leading to the synthesis of enantiomerically pure final products. nih.gov
The data below summarizes the key properties of this compound and the potential applications derived from its corresponding scaffold.
Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 768371-16-0 |
| Molecular Formula | C₁₂H₂₁NO₅ |
| Molecular Weight | 259.30 g/mol |
| IUPAC Name | 4-tert-butyl 2-ethyl morpholine-2,4-dicarboxylate |
| Physical Form | Solid |
Potential Therapeutic Applications of N-Boc-2-Substituted Morpholine Scaffolds
| Therapeutic Area | Molecular Target Class | Example Application |
| Psychiatry | Neurotransmitter Reuptake Transporters | Synthesis of antidepressants (e.g., Reboxetine analogues) nih.govlookchem.com |
| Oncology | Protein Kinases (e.g., PI3K, mTOR) | Development of inhibitors for CNS tumors and other cancers nih.gov |
| Neurodegenerative Disease | Various CNS Receptors & Enzymes | Creation of novel agents for Alzheimer's or Parkinson's disease nih.gov |
| Drug Discovery | Diverse Biological Targets | Use as a scaffold for creating libraries of conformationally constrained molecules for screening nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-O-tert-butyl 2-O-ethyl morpholine-2,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO5/c1-5-16-10(14)9-8-13(6-7-17-9)11(15)18-12(2,3)4/h9H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOCMUJFSDGAHNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CN(CCO1)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30610419 | |
| Record name | 4-tert-Butyl 2-ethyl morpholine-2,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30610419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
768371-16-0 | |
| Record name | 4-tert-Butyl 2-ethyl morpholine-2,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30610419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Ethyl 4 Boc 2 Morpholinecarboxylate
Established Synthetic Routes and Reaction Mechanisms
The most common and direct method for synthesizing Ethyl 4-Boc-2-morpholinecarboxylate involves the protection of the secondary amine of ethyl 2-morpholinecarboxylate. This transformation is a standard N-acylation reaction where the nucleophilic amine attacks the electrophilic carbonyl carbon of the Boc-protecting agent.
The protection of the morpholine (B109124) nitrogen is typically accomplished using di-tert-butyl dicarbonate (B1257347) (Boc₂O) as the tert-butoxycarbonyl (Boc) group source. mychemblog.com This reagent is favored for its stability and reactivity under relatively mild conditions. The reaction is often carried out in the presence of a base to neutralize the acidic byproduct formed during the reaction or to enhance the nucleophilicity of the amine. total-synthesis.com
Commonly employed bases include triethylamine (B128534) (TEA) or 4-(dimethylamino)pyridine (DMAP), which can also act as a catalyst. mychemblog.com The choice of solvent is crucial for ensuring the solubility of the reactants and facilitating the reaction. Aprotic solvents such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), and ethyl acetate (B1210297) (EtOAc) are frequently used. mychemblog.com In some instances, greener protocols have been developed using water or solvent-free conditions. nih.govorganic-chemistry.org
Table 1: Typical Reagents and Conditions for N-Boc Protection
| Reagent/Condition | Role/Function | Common Examples |
| Boc-Donating Agent | Source of the tert-butoxycarbonyl group | Di-tert-butyl dicarbonate (Boc₂O) mychemblog.com |
| Base (Optional) | Neutralizes acidic byproducts, enhances amine nucleophilicity | Triethylamine (TEA), Sodium Hydroxide (B78521) (NaOH), Potassium Carbonate (K₂CO₃) total-synthesis.comnih.gov |
| Catalyst (Optional) | Accelerates the rate of reaction | 4-(Dimethylamino)pyridine (DMAP) mychemblog.com |
| Solvent | Dissolves reactants and facilitates the reaction | Dichloromethane (DCM), Tetrahydrofuran (THF), Water mychemblog.comnih.gov |
The mechanism for the N-Boc protection of an amine with di-tert-butyl dicarbonate proceeds through a nucleophilic acyl substitution. commonorganicchemistry.com
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of ethyl 2-morpholinecarboxylate acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the di-tert-butyl dicarbonate molecule. masterorganicchemistry.com This forms a tetrahedral intermediate. masterorganicchemistry.com
Leaving Group Departure: The tetrahedral intermediate collapses, leading to the elimination of a tert-butyl carbonate anion as a leaving group. commonorganicchemistry.com
Proton Transfer: The tert-butyl carbonate anion is unstable and readily breaks down. It can act as a base to deprotonate the now-protonated morpholine nitrogen. masterorganicchemistry.com
Byproduct Formation: The resulting tert-butyl bicarbonate decomposes into carbon dioxide (CO₂) gas and tert-butanol (B103910). commonorganicchemistry.com The formation of gaseous CO₂ provides a thermodynamic driving force for the reaction. total-synthesis.com
This process results in the formation of the stable N-Boc protected carbamate (B1207046), this compound.
To maximize the yield and selectivity of the N-Boc protection, several factors can be optimized. The choice of base and its stoichiometry can be critical. While not always necessary, a non-nucleophilic base like triethylamine can prevent unwanted side reactions and drive the reaction to completion. total-synthesis.com The use of a catalytic amount of DMAP can significantly accelerate the reaction, especially for less reactive amines. mychemblog.com
Reaction temperature is another key parameter. Most Boc protections are performed at room temperature or slightly below (0 °C) to control the reaction rate and minimize potential side reactions. mychemblog.com Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time and prevent over-reaction or degradation of the product. nih.gov Furthermore, catalyst-free systems, for instance using water as a solvent, have been shown to provide excellent yields and high chemoselectivity, offering a more environmentally friendly alternative. organic-chemistry.org
An alternative synthetic route involves the esterification of the carboxylic acid moiety of 4-Boc-2-morpholinecarboxylic acid. nih.gov This approach is useful when the carboxylic acid precursor is more readily available or when specific esterification conditions are required.
Standard esterification methods can be applied to convert 4-Boc-2-morpholinecarboxylic acid into its ethyl ester. One common method is the Fischer esterification, which involves reacting the carboxylic acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid or thionyl chloride. chemicalbook.com
Alternatively, coupling agents used in peptide synthesis can be employed for a milder esterification process. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in combination with a catalyst like DMAP, can activate the carboxylic acid for nucleophilic attack by ethanol. acs.org Enzyme-catalyzed esterification presents another mild and selective option. researchgate.net These methods are often preferred when sensitive functional groups are present in the molecule.
Table 2: Comparison of Esterification Methods
| Method | Reagents | Conditions | Advantages |
| Fischer Esterification | Ethanol, Strong Acid (e.g., H₂SO₄, SOCl₂) | Reflux | Simple, inexpensive reagents chemicalbook.com |
| Carbodiimide Coupling | Ethanol, DCC or EDC, DMAP | Room Temperature | Mild conditions, high yields acs.org |
| Enzymatic Esterification | Ethanol, Lipase or Protease | Mild pH and temperature | High selectivity researchgate.net |
Synthesis via Derivatization of 4-Boc-2-morpholinecarboxylic Acid
Esterification Reactions of the Carboxylic Acid Moiety
Direct Esterification Approaches
Direct esterification represents a straightforward and atom-economical approach to synthesizing this compound. These methods typically involve the reaction of 4-Boc-2-morpholinecarboxylic acid with ethanol under conditions that promote the formation of the ester.
One of the most classical methods is the Fischer-Speier esterification . This acid-catalyzed reaction involves heating the carboxylic acid with an excess of alcohol (ethanol) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). masterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the product, excess ethanol is used, and water is often removed as it forms. masterorganicchemistry.com The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final product. masterorganicchemistry.com
Modern variations of direct esterification often employ catalysts that are more tolerant of other functional groups. For instance, amphoteric, water-tolerant catalysts like titanyl acetylacetonate (B107027) (TiO(acac)₂) have been shown to be effective for the direct condensation of carboxylic acids and alcohols. nih.gov Another convenient protocol utilizes di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a catalytic amount of N,N-dimethylaminopyridine (DMAP). This method is advantageous as the byproducts, tert-butanol and carbon dioxide, are volatile, simplifying product purification. researchgate.net
Table 1: Direct Esterification Methods
| Method | Reagents & Conditions | Key Features | Reference |
|---|---|---|---|
| Fischer-Speier Esterification | 4-Boc-2-morpholinecarboxylic acid, excess Ethanol, cat. H₂SO₄ or HCl, heat | Equilibrium-driven; requires excess alcohol and/or water removal. | masterorganicchemistry.com |
| (Boc)₂O/DMAP Catalysis | 4-Boc-2-morpholinecarboxylic acid, Ethanol, (Boc)₂O, cat. DMAP | Mild conditions; volatile byproducts (t-BuOH, CO₂) simplify purification. | researchgate.net |
| Titanium Catalysis | 4-Boc-2-morpholinecarboxylic acid, Ethanol, cat. TiO(acac)₂ | Water-tolerant catalyst, high chemoselectivity. | nih.gov |
Activated Ester Intermediates
To overcome the moderate reactivity of carboxylic acids and avoid the harsh conditions of strong acid catalysis, the carboxylic acid group can be converted into a more reactive intermediate. This "activation" strategy facilitates the nucleophilic attack by ethanol under milder conditions.
A common approach is the conversion of the carboxylic acid to an acid chloride . Treatment of 4-Boc-2-morpholinecarboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride effectively replaces the hydroxyl group with a chlorine atom. libretexts.org The resulting acid chloride is highly electrophilic and reacts readily with ethanol, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine to neutralize the HCl byproduct. libretexts.org
Alternatively, coupling agents are widely used in modern organic synthesis to form esters. Reagents such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid, which then reacts with ethanol. These reactions are often catalyzed by DMAP.
Table 2: Esterification via Activated Intermediates
| Intermediate | Activating Agent | Typical Conditions | Key Features | Reference |
|---|---|---|---|---|
| Acid Chloride | Thionyl chloride (SOCl₂) or Oxalyl chloride | 1. Reaction with SOCl₂; 2. Addition of ethanol and a base (e.g., pyridine). | Highly reactive intermediate; suitable for sterically hindered alcohols. | libretexts.org |
| Activated Ester | EDC or DCC, often with DMAP | Mixing carboxylic acid, alcohol, coupling agent, and catalyst in an inert solvent. | Milder conditions compared to acid chloride formation. | researchgate.net |
Precursor Synthesis of 4-Boc-2-morpholinecarboxylic Acid
The synthesis of the key precursor, 4-Boc-2-morpholinecarboxylic acid, is a critical step. Chiral versions of this compound are often prepared using starting materials from the chiral pool or through stereoselective cyclization reactions. researchgate.netresearcher.lifenih.gov
Chiral Pool Approaches to Morpholine-2-carboxylic Acid Precursors
The chiral pool refers to the collection of readily available, inexpensive, and enantiomerically pure natural products like amino acids, sugars, and hydroxy acids. researcher.life These compounds serve as excellent starting materials for the asymmetric synthesis of complex molecules.
A concise and high-yielding enantioselective synthesis of (S)-N-Boc-morpholine-2-carboxylic acid has been developed starting from (S)-epichlorohydrin, a versatile chiral pool building block. nih.govresearchgate.net This approach avoids chromatographic purification, making it suitable for large-scale production. nih.gov Chiral 1,2-amino alcohols, which can be derived from amino acids, are also privileged starting materials for constructing chiral morpholine scaffolds. researchgate.netnih.gov For example, enantiopure N-allyl-β-amino alcohols can undergo electrophile-induced cyclization to yield chiral morpholines. banglajol.info
Cyclization Reactions for Morpholine Ring Formation
The formation of the morpholine ring is the cornerstone of the precursor synthesis. Intramolecular cyclization is the most common strategy, where a linear precursor containing the necessary nitrogen and oxygen functionalities is induced to form the six-membered ring.
One established method involves the reaction of an N-substituted amino alcohol with chloroacetyl chloride. The initial acylation is followed by an intramolecular Williamson ether synthesis, where the alkoxide displaces the chloride to close the ring. researchgate.netresearchgate.net Another powerful strategy is the cyclization of N-protected amino diols. For instance, an N-Boc-protected amino diol can be treated with sodium hydride (NaH) and tosyl chloride (TsCl) in a one-pot reaction to effect ring closure. researchgate.net Palladium-catalyzed hydroamination has also been employed for the stereoselective synthesis of disubstituted morpholines. researchgate.net
Table 3: Selected Morpholine Ring Formation Reactions
| Starting Material Type | Reagents & Conditions | Mechanism | Reference |
|---|---|---|---|
| N-substituted amino alcohol | 1. Chloroacetyl chloride, NaOH, H₂O, DCM; 2. aq. KOH, IPA | N-acylation followed by intramolecular Williamson ether synthesis. | researchgate.netresearchgate.net |
| N-Boc-protected amino diol | NaH, Ts₂O, THF | Deprotonation of alcohol followed by intramolecular cyclization via tosylate displacement. | researchgate.net |
| N-allyl-β-amino alcohol | Br₂ in CH₂Cl₂ | Electrophile (Br₂) induced cyclization. | banglajol.info |
Alternative Synthetic Pathways
Ring-Closing Reactions Involving Boc-Protected Intermediates
Alternative strategies often construct the morpholine ring with the tert-butoxycarbonyl (Boc) protecting group already in place on the nitrogen atom. This can streamline the synthesis by avoiding separate protection and deprotection steps.
Silver(I)-promoted intramolecular cyclization of N-Boc protected amino acid-derived alkynols has been shown to produce 2-methylene morpholines. arkat-usa.org These intermediates can then be further functionalized. Another significant method is ring-closing metathesis (RCM), a powerful tool for forming cyclic structures. While often used for larger rings, it can be applied to the synthesis of unsaturated morpholine precursors. However, catalyst inhibition by trace impurities like morpholine in the solvent can be a challenge, sometimes requiring acid-washing of the solvent prior to the reaction. orgsyn.org The cyclization of N-Boc-protected amino diols, as mentioned previously, is a direct and effective method that falls under this category, where the Boc-protected intermediate undergoes ring closure. researchgate.net
Table of Mentioned Compounds
Transformations from Related Morpholine Derivatives
The synthesis of this compound can be achieved through the chemical modification of other readily available morpholine precursors. Key starting materials for these transformations include 4-Boc-2-hydroxymethylmorpholine and 4-Boc-2-morpholinecarbaldehyde. The synthetic strategies typically involve oxidation of the C2 substituent followed by esterification.
A plausible and efficient method for the conversion of 4-Boc-2-hydroxymethylmorpholine to this compound involves a two-step sequence: oxidation of the primary alcohol to a carboxylic acid, followed by esterification with ethanol.
The initial oxidation of 4-Boc-2-hydroxymethylmorpholine to the corresponding 4-Boc-2-morpholinecarboxylic acid is a critical step. Various oxidation protocols can be employed, with TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl)-based systems being a common choice due to their mildness and selectivity, which are important for substrates containing sensitive functional groups like the Boc protecting group. reddit.com
Following the successful oxidation, the resulting 4-Boc-2-morpholinecarboxylic acid can be converted to its ethyl ester. A standard and widely used method for this transformation is the Fischer esterification. masterorganicchemistry.com This acid-catalyzed reaction between the carboxylic acid and an excess of ethanol drives the equilibrium towards the formation of the desired ester. Alternatively, coupling agents such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) can be utilized to facilitate the esterification under milder, non-acidic conditions. orgsyn.org
Another viable synthetic route starts from 4-Boc-2-morpholinecarbaldehyde. This aldehyde can be directly oxidized to the target carboxylic acid, 4-Boc-2-morpholinecarboxylic acid, using methods like the Pinnick oxidation. wikipedia.org This reaction employs sodium chlorite (B76162) (NaClO2) under mild acidic conditions and is known for its high tolerance of various functional groups, making it suitable for complex molecules. wikipedia.org The subsequent esterification of the resulting carboxylic acid to this compound would then proceed as described previously.
The following tables summarize the proposed reaction steps and the types of reagents that can be utilized for these transformations.
Table 1: Proposed Synthesis of this compound from 4-Boc-2-hydroxymethylmorpholine
| Step | Transformation | Starting Material | Key Reagents/Conditions | Intermediate/Product |
| 1 | Oxidation | 4-Boc-2-hydroxymethylmorpholine | TEMPO, NaOCl | 4-Boc-2-morpholinecarboxylic acid |
| 2 | Esterification | 4-Boc-2-morpholinecarboxylic acid | Ethanol, H₂SO₄ (catalytic) | This compound |
Table 2: Proposed Synthesis of this compound from 4-Boc-2-morpholinecarbaldehyde
| Step | Transformation | Starting Material | Key Reagents/Conditions | Intermediate/Product |
| 1 | Oxidation | 4-Boc-2-morpholinecarbaldehyde | NaClO₂, NaH₂PO₄, 2-methyl-2-butene | 4-Boc-2-morpholinecarboxylic acid |
| 2 | Esterification | 4-Boc-2-morpholinecarboxylic acid | Ethanol, DCC, DMAP | This compound |
These synthetic pathways offer versatile and reliable methods for the preparation of this compound from related, functionalized morpholine derivatives. The choice of a specific route and reagents may depend on factors such as the availability of starting materials, desired scale of the reaction, and compatibility with other functional groups in the molecule.
Stereochemical Considerations in the Synthesis and Application of Ethyl 4 Boc 2 Morpholinecarboxylate
Enantioselective Synthesis Strategies
The creation of enantiomerically pure or enriched Ethyl 4-Boc-2-morpholinecarboxylate is a key objective in its synthesis. Several strategies have been developed to achieve this, primarily revolving around the use of chiral auxiliaries, asymmetric catalysis, and chemoenzymatic methods.
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. wikipedia.orgnumberanalytics.com In the context of morpholine (B109124) synthesis, chiral auxiliaries can be employed to control the formation of stereocenters during the construction of the heterocyclic ring.
One common approach involves the use of enantiopure amino alcohols as starting materials. For instance, the condensation of arylglyoxals with pseudoephedrine, a chiral auxiliary, can lead to the formation of morpholinone products with high diastereoselectivity. researchgate.netnih.gov This reaction, catalyzed by a Brønsted acid, sets the stereochemistry of the resulting morpholine ring, which can then be converted to the desired 1,2-amino alcohol derivatives. researchgate.netnih.gov The auxiliary can typically be removed and recovered for future use. wikipedia.org
The general principle of using a chiral auxiliary is outlined below:
Attachment: The chiral auxiliary is covalently attached to an achiral substrate.
Stereoselective Reaction: The substrate-auxiliary complex undergoes a reaction where the auxiliary directs the formation of a new stereocenter.
Removal: The auxiliary is cleaved from the product, yielding the desired enantiomerically enriched compound.
Several chiral auxiliaries have been successfully used in asymmetric synthesis, including oxazolidinones and camphorsultam. wikipedia.org These auxiliaries have proven effective in a variety of transformations, including alkylation and aldol (B89426) reactions, to set the stereochemistry of multiple stereocenters. wikipedia.org
Asymmetric catalysis offers a powerful and efficient alternative to the use of stoichiometric chiral auxiliaries for establishing stereocenters. wiley.com This approach utilizes a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product.
In the synthesis of morpholine derivatives, transition metal catalysts and organocatalysts have been employed to achieve high levels of enantioselectivity. For example, a tandem sequential one-pot reaction involving hydroamination and asymmetric transfer hydrogenation has been developed for the enantioselective synthesis of 3-substituted morpholines. organic-chemistry.org In this process, a ruthenium catalyst bearing a chiral ligand, (S,S)-Ts-DPEN, is crucial for achieving high enantiomeric excesses (ee's). organic-chemistry.org The interaction between the substrate and the chiral catalyst in the transition state dictates the stereochemical outcome of the reaction.
Chiral phosphoric acids have also emerged as effective catalysts for the enantioselective synthesis of C3-substituted morpholinones from aryl/alkylglyoxals and 2-(arylamino)ethan-1-ols. researchgate.net This reaction proceeds through a domino [4+2] heteroannulation followed by a 1,2-aryl/alkyl shift, representing a novel asymmetric aza-benzilic ester rearrangement. researchgate.net
The key advantages of asymmetric catalysis include:
Atom Economy: Only a substoichiometric amount of the chiral source is required.
Catalytic Turnover: A single catalyst molecule can generate multiple product molecules.
Versatility: A wide range of chiral ligands and catalysts can be designed and screened for optimal performance.
Chemoenzymatic synthesis combines the selectivity of enzymes with the practicality of chemical transformations to create efficient and sustainable routes to enantiopure compounds. nih.govnih.gov Enzymes, as natural chiral catalysts, can exhibit exquisite chemo-, regio-, and stereoselectivity under mild reaction conditions.
A notable chemoenzymatic strategy for preparing enantiopure morpholine derivatives involves the enzyme-catalyzed resolution of a racemic mixture. For instance, the enantioselective synthesis of (SS)- and (RR)-2-[(phenoxy)(phenyl)methyl]morpholine derivatives was achieved using a highly specific lipase-catalyzed resolution of racemic n-butyl 4-benzylmorpholine-2-carboxylate as the key step. nih.gov This enzymatic resolution effectively separates the two enantiomers, allowing for the isolation of the desired stereoisomer.
Another powerful chemoenzymatic method is the desymmetrization of a meso or prochiral substrate. For example, the enantioselective synthesis of the anti-HIV nucleoside EFdA utilized a biocatalytic desymmetrization of a prochiral diacetate to construct the fully substituted 4'-carbon. nih.gov This approach can be highly efficient in establishing key stereocenters with high enantiopurity.
Lipases are frequently employed in the kinetic resolution of racemic compounds. researchgate.net For example, lipase-catalyzed enantioselective ring opening of racemic β-lactams has been used to prepare enantiopure β-amino acids, which are valuable precursors for more complex molecules. researchgate.net Similarly, a chemoenzymatic synthesis of ethyl (R)-2-hydroxy-4-phenylbutyrate, an intermediate for ACE inhibitors, involves the enantio- and regiospecific reduction of a ketoester using baker's yeast. researchgate.net
The following table summarizes some chemoenzymatic approaches relevant to the synthesis of chiral building blocks:
| Precursor | Enzyme/Microorganism | Product | Key Transformation |
| Racemic n-butyl 4-benzylmorpholine-2-carboxylate | Lipase | Enantiopure (SS)- and (RR)-2-[(phenoxy)(phenyl)methyl]morpholine derivatives | Kinetic Resolution |
| 2-Hydroxy-2-((triisopropylsilyl)ethynyl)propane-1,3-diyl diacetate | Biocatalyst | Enantiopure precursor for EFdA | Desymmetrization |
| Racemic β-lactams | Lipase | Enantiopure β-amino acids | Enantioselective ring opening |
| Ethyl 2,4-dioxo-4-phenylbutyrate | Baker's yeast | Ethyl (R)-2-hydroxy-4-phenylbutyrate | Enantio- and regiospecific reduction |
Diastereoselective Transformations
Once enantiopure this compound is obtained, subsequent reactions must be controlled to maintain and influence the stereochemistry of newly formed stereocenters. This control over the formation of diastereomers is crucial for the synthesis of complex target molecules with multiple chiral centers.
The existing stereocenter at the C2 position of the morpholine ring in this compound can direct the stereochemical outcome of reactions at other positions in the molecule. This phenomenon, known as diastereoselection, is a cornerstone of stereocontrolled synthesis.
For example, the reaction of (S)-2-phenylglycinol with ethyl glyoxylate (B1226380) and formaldehyde (B43269) leads to the stereospecific formation of ethyl (2S,4S)-N-(benzotriazol-1-yl)methyl-4-phenyloxazolidine-2-carboxylate. researchgate.net The stereochemistry at both the C2 and C4 positions is controlled in this cyclization reaction. Subsequent nucleophilic substitution of the benzotriazolyl group proceeds with retention of the established stereochemistry. researchgate.net
In another example, the synthesis of 2,6- and 3,5-disubstituted morpholines from 1,2-amino ethers and 1,2-hydroxy amines substituted by an allylic alcohol can be achieved with high diastereoselectivity using an iron(III) catalyst. organic-chemistry.org The reaction conditions can be tuned to favor the formation of a specific diastereomer.
The choice of reagents and reaction conditions plays a critical role in controlling diastereoselectivity. For instance, in aldol reactions, the use of different metal enolates (e.g., lithium, boron, or titanium) can lead to the preferential formation of either the syn or anti diastereomer.
Despite efforts to achieve high stereoselectivity, mixtures of stereoisomers are sometimes formed. In such cases, efficient methods for their separation and characterization are essential.
Separation Techniques:
Chiral Chromatography: High-performance liquid chromatography (HPLC) or gas chromatography (GC) using a chiral stationary phase is a powerful technique for separating enantiomers and diastereomers. This method allows for both analytical and preparative-scale separations.
Crystallization: Diastereomers often have different physical properties, including solubility. Fractional crystallization can be used to separate diastereomeric salts or derivatives. Selective crystallization of one stereoisomer from a mixture can also be an effective purification method. nih.gov
Derivatization: A racemic mixture can be reacted with an enantiopure resolving agent to form a mixture of diastereomers, which can then be separated by conventional methods like chromatography or crystallization. The resolving agent is subsequently removed to yield the separated enantiomers.
Characterization Techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a fundamental tool for determining the relative and absolute stereochemistry of molecules. cdnsciencepub.com Techniques such as Nuclear Overhauser Effect (NOE) spectroscopy can provide information about the spatial proximity of atoms, which helps in assigning the relative configuration of stereocenters. The use of chiral shift reagents can also help to distinguish between enantiomers.
X-ray Crystallography: This technique provides unambiguous proof of the absolute stereochemistry of a crystalline compound.
Optical Rotation: The measurement of the rotation of plane-polarized light by a chiral molecule can be used to determine its enantiomeric purity.
Impact of Chirality on Research Applications
The chirality of this compound is a critical determinant of its utility in research, particularly in the fields of medicinal chemistry and asymmetric synthesis. The differential spatial arrangement of the ethyl carboxylate group at the C2 position results in two distinct enantiomers, (R)- and (S)-Ethyl 4-Boc-2-morpholinecarboxylate, which can exhibit markedly different properties and applications.
The primary research application of this compound is as a chiral building block. In this role, the defined stereochemistry of the starting material is transferred to the final product, influencing its ultimate biological activity. The synthesis of complex, biologically active molecules often requires the specific incorporation of one enantiomer over the other to achieve the desired therapeutic effect. It is a well-established principle in pharmacology that the two enantiomers of a chiral drug can have different potencies, with one enantiomer (the eutomer) being significantly more active than the other (the distomer). In some cases, the distomer may be inactive or even contribute to undesirable side effects.
While direct comparative studies on the biological activity of derivatives synthesized from (R)- versus (S)-Ethyl 4-Boc-2-morpholinecarboxylate are not extensively documented in publicly available literature, the principle of stereospecificity is consistently observed in related chiral morpholine derivatives. For instance, studies on various chiral morpholine scaffolds have demonstrated that biological activity, such as receptor binding or enzyme inhibition, often resides predominantly in one enantiomer. nih.govnih.gov This underscores the necessity of using enantiomerically pure starting materials like (R)- or (S)-Ethyl 4-Boc-2-morpholinecarboxylate to synthesize specific, active pharmaceutical ingredients.
The impact of chirality on the research applications of this compound can be effectively illustrated by considering its role in the synthesis of hypothetical or real-world bioactive molecules. The choice between the (R) and (S) enantiomer as a starting material directly dictates the stereochemistry of the final product, which in turn determines its interaction with chiral biological targets such as enzymes and receptors.
Table 1: Illustrative Impact of this compound Chirality on the Properties of a Resulting Bioactive Molecule
| Property | Use of (R)-Ethyl 4-Boc-2-morpholinecarboxylate | Use of (S)-Ethyl 4-Boc-2-morpholinecarboxylate |
| Resulting Product Stereochemistry | Leads to the (R)-enantiomer of the final product | Leads to the (S)-enantiomer of the final product |
| Hypothetical Biological Activity | High affinity for Target X, leading to desired therapeutic effect | Low or no affinity for Target X, resulting in reduced or no efficacy |
| Potential for Off-Target Effects | Minimal off-target binding | Potential for binding to other biological targets, leading to side effects |
| Application in Asymmetric Synthesis | Serves as a key intermediate for a specific enantiomer of a complex molecule | Serves as a key intermediate for the opposite enantiomer of a complex molecule |
This differential activity necessitates the development of enantioselective synthetic routes or efficient chiral separation techniques to obtain the individual enantiomers of this compound. The availability of both enantiomers in high purity is crucial for researchers to conduct structure-activity relationship (SAR) studies and to develop stereochemically pure drug candidates.
Chemical Transformations and Reactivity of Ethyl 4 Boc 2 Morpholinecarboxylate
Reactions Involving the Ester Functionality
The ethyl ester group in Ethyl 4-Boc-2-morpholinecarboxylate can undergo several common transformations, including hydrolysis, transesterification, amidation, and reduction.
The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, 4-Boc-2-morpholinecarboxylic acid, under either acidic or basic conditions. Basic hydrolysis, also known as saponification, is typically carried out using a base such as lithium hydroxide (B78521), sodium hydroxide, or potassium hydroxide in a mixture of water and an organic solvent like methanol (B129727) or tetrahydrofuran (B95107). The reaction proceeds through a nucleophilic acyl substitution mechanism. The resulting carboxylate salt is then neutralized with an acid to yield the carboxylic acid. bldpharm.com
Table 1: Conditions for Hydrolysis of this compound
| Reagent | Solvent | Temperature | Product |
| LiOH | THF/H₂O | Room Temperature | 4-Boc-2-morpholinecarboxylic Acid bldpharm.com |
| NaOH | MeOH/H₂O | Room Temperature | 4-Boc-2-morpholinecarboxylic Acid |
| KOH | EtOH/H₂O | Reflux | 4-Boc-2-morpholinecarboxylic Acid |
Transesterification involves the conversion of the ethyl ester to a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. This reaction is an equilibrium process, and to drive it to completion, the alcohol reactant is often used in large excess, or the ethanol (B145695) by-product is removed as it is formed.
The ester functionality can be converted to an amide through reaction with an amine. researchgate.net This transformation often requires heating or the use of a catalyst, such as zirconium(IV) chloride, to facilitate the reaction between the less reactive ester and the amine. researchgate.net Various coupling reagents like EDC and HOBt can also be employed to form an active ester intermediate, which then readily reacts with the amine. nih.gov
Reduction of the ester group to the corresponding primary alcohol, (S)-tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate, can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) or lithium borohydride (B1222165) (LiBH₄). harvard.edunih.gov These reagents are powerful enough to reduce esters to alcohols. harvard.eduorganic-chemistry.org
Table 2: Products from Ester Transformations
| Reaction | Reagent(s) | Product |
| Amidation | Amine, ZrCl₄ researchgate.net | Corresponding Amide |
| Reduction | LiAlH₄ or LiBH₄ harvard.edu | (S)-tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate nih.gov |
Reactions at the Boc-Protected Nitrogen
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its ease of removal under acidic conditions. wikipedia.orgsemanticscholar.orgorganic-chemistry.org
The removal of the Boc group is a crucial step in many synthetic pathways to liberate the free secondary amine, ethyl morpholine-2-carboxylate. researchgate.netcommonorganicchemistry.comnih.gov This deprotection is most commonly achieved using strong acids. researchgate.netcommonorganicchemistry.comfishersci.co.uk
Strong acids like trifluoroacetic acid (TFA) and hydrochloric acid (HCl) are highly effective for Boc deprotection. researchgate.netcommonorganicchemistry.comfishersci.co.uk The mechanism involves protonation of the carbonyl oxygen of the Boc group, followed by the loss of the stable tert-butyl cation to form a carbamic acid, which then readily decarboxylates to yield the free amine. commonorganicchemistry.com
Trifluoroacetic acid is often used in a solution with a solvent like dichloromethane (B109758) (DCM). commonorganicchemistry.comrsc.org The reaction is typically fast, often completing within a few hours at room temperature. commonorganicchemistry.com
Hydrochloric acid, commonly used as a solution in an organic solvent such as dioxane or methanol, is another prevalent reagent for Boc deprotection. researchgate.netcommonorganicchemistry.com Using HCl in dioxane is a well-established method that provides the deprotected amine as its hydrochloride salt. researchgate.netcommonorganicchemistry.com This can be advantageous for purification and handling of the resulting amine.
The choice between TFA and HCl can depend on the other functional groups present in the molecule and the desired salt form of the product. reddit.com While both are effective, TFA is generally considered a stronger acid and may lead to faster deprotection. However, the resulting trifluoroacetate (B77799) salt can sometimes be more challenging to handle or require an additional ion-exchange step if the free base is desired. researchgate.net
Table 3: Common Acidic Reagents for Boc Deprotection
| Reagent | Solvent | Typical Conditions | Product |
| Trifluoroacetic Acid (TFA) commonorganicchemistry.com | Dichloromethane (DCM) commonorganicchemistry.com | Room Temperature, 1-2 hours commonorganicchemistry.comrsc.org | Ethyl morpholine-2-carboxylate trifluoroacetate salt |
| Hydrochloric Acid (HCl) researchgate.netcommonorganicchemistry.com | Dioxane commonorganicchemistry.com | Room Temperature, 2-24 hours commonorganicchemistry.com | Ethyl morpholine-2-carboxylate hydrochloride salt commonorganicchemistry.com |
| Hydrochloric Acid (HCl) researchgate.net | Methanol researchgate.net | Room Temperature researchgate.net | Ethyl morpholine-2-carboxylate hydrochloride salt |
Boc Deprotection Strategies for Free Amine Generation
Alternative Deprotection Methods
The removal of the tert-butyloxycarbonyl (Boc) protecting group is a fundamental transformation. While standard acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are common, they can be incompatible with sensitive functional groups, such as the ethyl ester in the title compound, which may undergo hydrolysis. nih.govreddit.com Consequently, a range of alternative methods have been developed to achieve chemoselective N-Boc deprotection. nih.gov
These alternative strategies often employ non-acidic or milder conditions to preserve other functionalities within the molecule. researchgate.net Thermal methods, for instance, can effect deprotection either by heating the substrate neat or in a high-boiling solvent. researchgate.net Other approaches utilize Lewis acids, metal catalysts, or unique solvent systems to facilitate the cleavage of the C-O bond of the carbamate (B1207046). nih.govmdpi.com A particularly mild and effective method for substrates with acid-labile groups involves the use of oxalyl chloride in methanol, which cleanly removes the Boc group without affecting ester bonds. nih.gov Mechanochemical methods, which involve grinding the substrate with a reagent in a ball mill, offer a solvent-free and efficient alternative. researchgate.netscirp.org
Table 1: Comparison of Alternative N-Boc Deprotection Methods
| Method | Reagents/Conditions | Advantages | Disadvantages | Citations |
|---|---|---|---|---|
| Lewis Acid Catalysis | Yb(OTf)₃ on silica (B1680970) gel | Mild conditions (rt to 40°C) | Requires catalyst preparation/loading | scirp.org |
| Iodine-Mediated | Catalytic iodine, neat (fusion) or in solution | Solvent-free options, mild | Potential for side reactions with sensitive substrates | nih.govresearchgate.net |
| Oxalyl Chloride | Oxalyl chloride, Methanol | Mild, highly chemoselective for N-Boc over esters | Reagents are toxic and moisture-sensitive | nih.gov |
| Thermal | Neat (185°C) or on silica gel (50°C, reduced pressure) | Simple, no additional reagents | High temperatures can degrade sensitive substrates | researchgate.netscirp.org |
| Mechanochemical | p-Toluenesulfonic acid, ball milling | Solvent-free, rapid, chemoselective | Requires specialized equipment (ball mill) | researchgate.netscirp.org |
| Deep Eutectic Solvent | Choline chloride/p-toluenesulfonic acid (DES) | Acts as both solvent and catalyst, green approach | Product isolation might require specific workup | mdpi.com |
Post-Deprotection Derivatization of the Morpholine (B109124) Nitrogen
Upon successful removal of the Boc group, the resulting secondary amine, ethyl 2-morpholinecarboxylate, becomes a versatile nucleophilic handle for a wide array of synthetic transformations. acs.orgnih.gov The lone pair of electrons on the morpholine nitrogen can be readily functionalized to introduce diverse substituents, significantly expanding the molecular complexity and utility of the scaffold.
Common derivatization reactions include:
N-Alkylation: The introduction of alkyl groups onto the morpholine nitrogen is typically achieved by reaction with alkyl halides in the presence of a base. google.com This classic Sₙ2 reaction is a fundamental method for constructing C-N bonds. libretexts.org
N-Acylation: The nitrogen can be acylated using acid chlorides, anhydrides, or by coupling with carboxylic acids (e.g., using EDC/DMAP) to form stable amide linkages. acs.org
N-Sulfonylation: Reaction with sulfonyl chlorides, such as tosyl chloride or mesyl chloride, yields sulfonamides, which are important functional groups in medicinal chemistry. acs.org
Urea and Thiourea Formation: Treatment with isocyanates or isothiocyanates provides a straightforward route to N-substituted ureas and thioureas, respectively. acs.org
Reductive Amination: The secondary amine can react with aldehydes or ketones to form an intermediate iminium ion, which is then reduced in situ (e.g., with sodium triacetoxyborohydride) to yield N-alkylated morpholines. acs.org
These derivatization reactions underscore the importance of the deprotected morpholine as a building block for creating libraries of compounds with varied steric and electronic properties. acs.org
Reactions at the Morpholine Ring System
Beyond modifications at the nitrogen or ester functionalities, the morpholine ring itself can undergo chemical transformations, although this often requires specific activation due to the generally unreactive nature of its saturated C-H and C-O bonds.
Functionalization of the Morpholine Ring (e.g., C-H Activation, Halogenation)
Direct functionalization of the morpholine ring's C-H bonds is a powerful strategy for introducing substituents without pre-functionalization. One of the most effective methods involves the activation of the α-carbon (C2 or C6). A reported strategy involves the formation of an imine-BF₃ complex from the corresponding N-bromoamine. This electrophilic intermediate can then be attacked by a wide range of organometallic nucleophiles to install new carbon-based substituents at the α-position. researchgate.net
While direct C-H activation on saturated heterocycles is challenging, radical halogenation presents another potential pathway. acs.orgnih.gov Reagents such as N-chloro- or N-bromosuccinimide (NCS/NBS), often initiated by light or a radical initiator, can replace a C-H bond with a halogen. rsc.org In the morpholine system, the C-H bonds adjacent to the oxygen (C3 and C5) and nitrogen (C2 and C6) are activated and would be the most likely sites for such reactions.
Ring-Opening and Rearrangement Reactions
The morpholine ring, while generally stable, can be induced to undergo ring-opening or rearrangement reactions under specific conditions. These transformations can lead to novel scaffolds. A notable method for the ring-opening of unstrained cyclic amines involves the use of difluorocarbene. nih.gov This process is initiated by N-difluoromethylation, followed by a ring-opening halogenation and subsequent hydrolysis, ultimately converting the cyclic amine into an acyclic N-formyl haloamine. This strategy has been successfully applied to N-Boc protected piperazine, a close structural analog of the morpholine system, suggesting its applicability. nih.gov
In other heterocyclic systems, competition between nucleophilic substitution and ring expansion has been observed. For example, reactions of certain tetrahydropyrimidines with nucleophiles can lead to either direct displacement of a leaving group or an expansion to a seven-membered diazepine (B8756704) ring, depending on the reaction conditions. researchgate.net Such pathways highlight the potential for skeletal rearrangements in morpholine derivatives possessing appropriate leaving groups on the ring. The isomerization of smaller rings like azetidines into oxazolines further illustrates the principle of ring transformation in heterocyclic chemistry. mdpi.com
Applications in Complex Molecule Synthesis
Building Block for Pharmaceutical Intermediates
The morpholine (B109124) scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates due to its favorable physicochemical properties, including metabolic stability and aqueous solubility. Ethyl 4-Boc-2-morpholinecarboxylate serves as a key intermediate, providing a pre-formed, chirally pure morpholine ring system that can be elaborated into more complex pharmaceutical agents.
Chirality is a critical factor in drug design, as different enantiomers of a molecule can have vastly different biological activities. One enantiomer may be therapeutic (the eutomer), while the other could be inactive or even cause harmful effects (the distomer). The use of enantiomerically pure building blocks, a strategy known as chiral pool synthesis, is a cornerstone of modern pharmaceutical manufacturing. [2 (Initial Search)]
This compound is an ideal candidate for this approach. Its defined stereocenter at the 2-position allows chemists to introduce a specific stereochemistry into a target molecule from the outset, avoiding the need for difficult chiral separations or complex asymmetric reactions later in the synthesis. Research has shown that chiral morpholines are crucial components of valuable drug candidates. nih.govsemanticscholar.org The synthesis of 2-substituted chiral morpholines, in particular, has been a focus of development, as these motifs are present in various bioactive compounds. nih.govsemanticscholar.orgrsc.org For instance, asymmetric hydrogenation methods have been developed specifically to produce 2-substituted chiral morpholines with excellent enantioselectivity (up to 99% ee), highlighting the importance of this structural class. nih.govrsc.org
The development of new drugs often relies on the availability of novel chemical building blocks to explore new chemical space and identify compounds with improved efficacy and safety profiles. This compound provides a platform for creating libraries of diverse morpholine-containing compounds. The Boc-protected nitrogen can be deprotected and functionalized, while the ethyl ester at the C-2 position can be converted into other functional groups, such as amides or alcohols, through standard chemical transformations.
This versatility allows for the synthesis of a wide array of derivatives to be tested for various therapeutic applications. For example, chiral 1,2-amino alcohols, which can be derived from morpholine structures, are privileged scaffolds for drug candidates. researchgate.netnih.govacs.org Synthetic strategies that build upon chiral morpholinone cores demonstrate the utility of this heterocyclic system in creating pharmacologically relevant molecules. researchgate.netnih.gov
Precursor for Advanced Organic Materials
Beyond pharmaceuticals, the structural features of this compound lend themselves to the creation of advanced organic materials with tailored properties.
The morpholine unit can be incorporated into polymers to create materials with specific functional properties, such as biodegradability and biocompatibility. Polydepsipeptides, which are polymers derived from α-amino acids and α-hydroxy acids, are of particular interest for medical applications. acs.org These materials can be synthesized through the ring-opening polymerization of morpholine-2,5-dione (B184730) derivatives. acs.orgresearchgate.net
While not a direct polymerization monomer itself, this compound can be chemically modified to form such derivatives. The development of controlled polymerization techniques allows for the synthesis of well-defined block copolymers containing morpholine units, which can self-assemble into structured nanomaterials. acs.org Furthermore, morpholino oligomers are being explored for use as digital polymers for data storage, where the sequence of monomers encodes information. nih.gov
Supramolecular chemistry involves the design of complex chemical systems held together by non-covalent forces, such as hydrogen bonding. These interactions are central to host-guest chemistry, where a "host" molecule binds a "guest" molecule in a specific manner. mdpi.comnih.gov The morpholine ring, with its hydrogen bond-accepting oxygen and (after deprotection) hydrogen bond-donating nitrogen, is an excellent functional group for directing supramolecular assembly. mdpi.com
This compound can serve as a precursor to components of larger, more complex host molecules or functionalized guest molecules. The principles of host-guest interaction are being applied to create advanced systems like supramolecular prodrugs, where a drug's properties are modified by complexation with a host molecule, and theranostics, which combine therapeutic and diagnostic functions. nih.govrsc.org The defined stereochemistry of the compound can add another layer of complexity and specificity to the molecular recognition events that govern these assemblies.
Role as a Chiral Auxiliary or Ligand Precursor in Catalysis
In asymmetric catalysis, the goal is to create a chiral product selectively using a small amount of a chiral catalyst. This compound can play a role in this field in two primary ways: as a chiral auxiliary or as a precursor to a chiral ligand.
A chiral auxiliary is a molecule that is temporarily attached to a substrate to direct the stereochemical outcome of a reaction, after which it is removed. wikipedia.org For example, pseudoephedrine has been used as a chiral auxiliary to facilitate the high-yield, diastereoselective synthesis of chiral morpholinones from arylglyoxals. researchgate.netnih.govacs.org The inherent chirality of the auxiliary guides the formation of a new stereocenter on the morpholine ring.
More significantly, the morpholine scaffold is an excellent starting point for the synthesis of chiral ligands used in transition-metal catalysis. nih.gov After deprotection of the Boc group and modification of the ester, the molecule can be converted into a bidentate or multidentate ligand. The nitrogen and oxygen atoms can coordinate to a metal center, creating a chiral environment that forces a reaction to proceed with high enantioselectivity. A leading strategy for producing chiral morpholines is the asymmetric hydrogenation of unsaturated morpholine precursors using rhodium catalysts bearing chiral bisphosphine ligands. nih.govsemanticscholar.orgrsc.orgrsc.org This demonstrates the powerful synergy between chiral morpholine structures and asymmetric catalysis.
Interactive Data Table: Properties of this compound
| Property | Value | Reference |
|---|---|---|
| CAS Number | 768371-16-0 | [1 (Initial Search)] |
| Molecular Formula | C12H21NO5 | [1 (Initial Search)] |
| IUPAC Name | 4-tert-butyl 2-ethyl 2,4-morpholinedicarboxylate | [1 (Initial Search)] |
| Physical Form | White to light-yellow to yellow powder or crystals | [1 (Initial Search)] |
| Purity | ≥95% | [1 (Initial Search)] |
Multicomponent Reaction Strategies Incorporating this compound
Multicomponent reactions (MCRs) are powerful tools in organic synthesis, enabling the construction of complex molecular architectures in a single, one-pot operation from three or more starting materials. rsc.org These reactions are highly valued for their efficiency, atom economy, and ability to rapidly generate libraries of structurally diverse compounds. nih.gov The incorporation of chiral building blocks like this compound into MCR strategies offers a direct route to complex, stereochemically defined molecules with potential applications in medicinal chemistry and materials science. The N-Boc protecting group on the morpholine nitrogen and the ethyl ester at the 2-position provide a unique combination of steric and electronic properties that can influence the course and outcome of multicomponent couplings.
While direct literature examples detailing the use of this compound as a primary component in well-known MCRs are not prevalent, the principles of these reactions can be applied to understand its potential reactivity. The most common MCRs, such as the Ugi and Passerini reactions, typically involve a specific set of functional groups that act as the reacting partners. wikipedia.orgnih.gov
The Passerini three-component reaction (P-3CR) involves the reaction of a carboxylic acid, a carbonyl compound (an aldehyde or ketone), and an isocyanide to form an α-acyloxy carboxamide. wikipedia.orgorganic-chemistry.org In this context, the carboxylic acid analogue, N-Boc-2-morpholinecarboxylic acid, could serve as the acid component. The resulting product would incorporate the N-Boc-morpholine scaffold.
The Ugi four-component reaction (U-4CR) is even more versatile, combining a carbonyl compound, an amine, a carboxylic acid, and an isocyanide to produce a bis-amide. nih.gov Similar to the Passerini reaction, N-Boc-2-morpholinecarboxylic acid could be employed as the carboxylic acid component.
A notable strategy for the synthesis of morpholine rings themselves involves an Ugi multicomponent reaction followed by an intramolecular cyclization. nih.govthieme-connect.comacs.org In one such approach, a multicomponent tetrazole Ugi reaction is utilized, followed by cyclization under basic conditions to yield substituted morpholine derivatives. thieme-connect.com This de novo synthesis highlights the utility of MCRs in constructing the morpholine core, which could then be further functionalized to yield compounds like this compound.
The following table outlines hypothetical examples of how N-Boc-2-morpholinecarboxylic acid, a close derivative of this compound, could be utilized in Passerini and Ugi reactions to generate complex molecular structures. These examples are based on established MCR methodologies.
| Reaction Type | Carbonyl Component | Isocyanide | Amine Component (for Ugi) | Carboxylic Acid Component | Hypothetical Product Structure |
| Passerini (P-3CR) | Benzaldehyde | tert-Butyl isocyanide | N/A | N-Boc-2-morpholinecarboxylic acid | α-(N-Boc-morpholine-2-carbonyloxy)-N-tert-butyl-phenylacetamide |
| Ugi (U-4CR) | Isobutyraldehyde | Benzyl isocyanide | Aniline | N-Boc-2-morpholinecarboxylic acid | N-Benzyl-2-(N-Boc-morpholine-2-carboxamido)-3-methyl-N-phenylbutanamide |
| Passerini (P-3CR) | Cyclohexanone | Ethyl isocyanoacetate | N/A | N-Boc-2-morpholinecarboxylic acid | Ethyl 2-(1-(N-Boc-morpholine-2-carbonyloxy)cyclohexanecarboxamido)acetate |
| Ugi (U-4CR) | Formaldehyde (B43269) | Cyclohexyl isocyanide | Methylamine | N-Boc-2-morpholinecarboxylic acid | N-Cyclohexyl-2-(N-Boc-morpholine-2-carboxamido)-N-methylacetamide |
Advanced Spectroscopic and Analytical Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures. By analyzing the magnetic properties of atomic nuclei, ¹H and ¹³C NMR spectra provide detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within a molecule.
For Ethyl 4-Boc-2-morpholinecarboxylate, ¹H NMR spectroscopy identifies the number of different types of protons and their neighboring environments. The spectrum is expected to show distinct signals for the protons of the ethyl group (a triplet and a quartet), the bulky tert-butoxycarbonyl (Boc) protecting group (a singlet), and the morpholine (B109124) ring protons. The chemical shifts (δ) and coupling constants (J) of the morpholine protons are particularly important for confirming the ring's conformation.
¹³C NMR spectroscopy complements the proton data by providing a count of unique carbon atoms and information about their hybridization and electronic environment. Key signals would include those for the carbonyl carbons of the ester and carbamate (B1207046) groups, the quaternary carbon and methyl carbons of the Boc group, the methylene (B1212753) carbons of the ethyl group, and the carbons of the morpholine ring. While specific, verified spectral data from peer-reviewed literature for this exact compound is not abundant, typical chemical shifts can be predicted based on its structure. A study of related compounds provides a reference for the kinds of data obtained. rsc.org
Table 1: Predicted NMR Data for this compound (Note: This table is based on typical values for similar functional groups and structural motifs, as specific experimental data is not publicly available in the cited sources.)
Click to view predicted ¹H and ¹³C NMR data
| ¹H NMR | Predicted δ (ppm) | Multiplicity | Assignment |
| Ethyl-CH₃ | ~1.25 | Triplet | -OCH₂CH ₃ |
| Boc-(CH₃)₃ | ~1.47 | Singlet | -C(CH ₃)₃ |
| Morpholine-H | ~2.8-4.5 | Multiplets | Ring Protons |
| Ethyl-CH₂ | ~4.20 | Quartet | -OCH ₂CH₃ |
| ¹³C NMR | Predicted δ (ppm) | Assignment | |
| Ethyl-CH₃ | ~14.2 | -OCH₂C H₃ | |
| Boc-CH₃ | ~28.3 | -C(C H₃)₃ | |
| Morpholine-C | ~40-75 | Ring Carbons | |
| Ethyl-CH₂ | ~61.5 | -OC H₂CH₃ | |
| Boc-C | ~80.5 | -C (CH₃)₃ | |
| Carbonyl (Boc) | ~154.0 | -N-C O₂- | |
| Carbonyl (Ester) | ~170.0 | -C O₂Et |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical tool used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
For this compound (C₁₂H₂₁NO₅), the calculated molecular weight is approximately 259.3 g/mol . sigmaaldrich.com High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition.
Electron impact (EI) or electrospray ionization (ESI) are common ionization techniques. Under mass spectrometric conditions, the molecule will ionize and may fragment in a predictable manner. A study on the fragmentation of t-Boc substituted precursors shows characteristic losses. doaj.org Key fragmentation pathways for this compound would likely involve:
Loss of the tert-butyl group ([M-57]⁺)
Loss of isobutylene (B52900) ([M-56]⁺)
Loss of the entire Boc group ([M-101]⁺)
Loss of the ethoxy group from the ester ([M-45]⁺)
These fragmentation patterns provide a molecular fingerprint that helps to confirm the structure of the analyte.
Table 2: Key Mass Spectrometry Data for this compound
Click to view MS data
| Parameter | Value | Source |
| Molecular Formula | C₁₂H₂₁NO₅ | sigmaaldrich.com |
| Molecular Weight | 259.3 | sigmaaldrich.com |
| Predicted Fragments (m/z) | Identity | |
| 203 | [M - C₄H₈]⁺ | |
| 186 | [M - C₄H₉O]⁺ | |
| 158 | [M - C₅H₉O₂]⁺ |
Chromatographic Techniques for Purity and Enantiomeric Excess Determination (e.g., HPLC, GC)
Chromatographic methods are essential for separating components in a mixture, making them ideal for assessing the purity of synthesized compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common techniques employed.
Purity Determination: A standard reverse-phase HPLC method can be used to determine the chemical purity of this compound. np-mrd.org The compound is dissolved in a suitable solvent and injected into the HPLC system. The retention time and peak area are recorded. Purity is typically assessed by calculating the area percentage of the main peak relative to the total area of all detected peaks. Commercial suppliers often report purities of 95% or higher, determined by such methods. sigmaaldrich.com GC can also be used, often for analyzing volatile impurities, and may require derivatization of the compound to increase its volatility. researchgate.net
Enantiomeric Excess Determination: Since the C2 position of the morpholine ring is a stereocenter, this compound is a chiral molecule and can exist as two enantiomers. In asymmetric synthesis, it is critical to determine the enantiomeric excess (e.e.), which measures the degree to which one enantiomer is present in greater amounts than the other.
This is most commonly achieved using chiral HPLC. sigmaaldrich.com This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to have different retention times and thus be separated. nih.govresearchgate.net Polysaccharide-based columns are frequently used for this purpose. researchgate.net By comparing the peak areas of the two enantiomer signals, the enantiomeric excess can be accurately calculated. Chiral GC is another viable, though less common, method for separating enantiomers, which often requires prior derivatization. researchgate.net
X-ray Crystallography for Solid-State Structure Analysis
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. This technique can unambiguously establish the compound's connectivity, stereochemistry, and conformation in the crystal lattice.
For this compound, a single-crystal X-ray diffraction analysis would provide:
Confirmation of the relative stereochemistry.
Precise bond lengths, bond angles, and torsion angles.
The conformation of the morpholine ring (e.g., chair, boat).
Information on intermolecular interactions, such as hydrogen bonding, in the crystal packing.
While crystal structures for many complex molecules containing morpholine or carboxylate moieties have been published, a specific crystal structure for this compound is not available in the searched public databases. sigmaaldrich.comnih.govmdpi.com However, the technique remains the gold standard for unequivocal structural proof should suitable single crystals of the compound be obtained. researchgate.net
Table 3: List of Compounds Mentioned
Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations for Electronic Structure and Reactivity
Currently, there are no specific quantum chemical calculations reported in the literature for Ethyl 4-Boc-2-morpholinecarboxylate. Such studies, typically employing Density Functional Theory (DFT), are essential for understanding the molecule's fundamental electronic properties.
Future research in this area would likely involve:
Geometry Optimization: Determining the most stable three-dimensional structure of the molecule.
Frontier Molecular Orbital (FMO) Analysis: Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of chemical reactivity and stability.
Molecular Electrostatic Potential (MEP) Mapping: Visualizing the electron density distribution to identify electrophilic and nucleophilic sites, which is crucial for predicting how the molecule will interact with other reagents.
Natural Bond Orbital (NBO) Analysis: Investigating charge distribution and delocalization within the molecule to understand bonding and non-bonding interactions.
A hypothetical data table resulting from such calculations might look like this:
| Computational Method | Property | Calculated Value |
| DFT (B3LYP/6-31G*) | HOMO Energy | Value not available |
| LUMO Energy | Value not available | |
| HOMO-LUMO Gap | Value not available | |
| Dipole Moment | Value not available |
Molecular Dynamics Simulations for Conformational Analysis
As of now, no MD simulation studies have been published specifically for this compound. A future study would involve:
Simulating the molecule's behavior in different solvent environments over time.
Identifying the most stable and low-energy conformers.
Analyzing the dynamics of the morpholine (B109124) ring puckering and the orientation of the substituents.
The results of such an analysis could be presented in a table summarizing the relative energies of different conformers:
| Conformer | Dihedral Angle (°C) (e.g., C2-N-C3-O) | Relative Energy (kcal/mol) | Population (%) |
| Chair 1 (axial ester) | Value not available | Value not available | Value not available |
| Chair 2 (equatorial ester) | Value not available | Value not available | Value not available |
| Twist-Boat | Value not available | Value not available | Value not available |
Prediction of Reaction Pathways and Transition States
Understanding the mechanisms of reactions involving this compound is fundamental to its application in synthesis. Computational methods can be used to map out potential reaction pathways and identify the high-energy transition states that govern reaction rates.
There is currently a lack of published research on the theoretical prediction of reaction pathways for this compound. Future computational investigations could focus on:
Modeling Key Reactions: For example, the deprotection of the Boc group or nucleophilic substitution at the ester.
Locating Transition State Structures: Using methods like nudged elastic band (NEB) or synchronous transit-guided quasi-Newton (STQN) to find the geometry of the transition state.
Calculating Activation Energies: Determining the energy barrier for a reaction to occur, which provides insight into reaction kinetics.
A summary of such a study could be tabulated as follows:
| Reaction | Reactant Complex Energy (kcal/mol) | Transition State Energy (kcal/mol) | Product Complex Energy (kcal/mol) | Activation Energy (kcal/mol) |
| Boc Deprotection | Value not available | Value not available | Value not available | Value not available |
| Ester Hydrolysis | Value not available | Value not available | Value not available | Value not available |
Structure-Activity Relationship (SAR) Studies via Computational Methods
For derivatives of this compound that may have biological activity, computational Structure-Activity Relationship (SAR) studies are invaluable. These studies correlate variations in molecular structure with changes in biological effect.
No computational SAR studies have been reported for this specific parent compound. If a series of biologically active analogues were to be synthesized, computational SAR could be employed to:
Develop Quantitative Structure-Activity Relationship (QSAR) Models: Create mathematical models that predict the activity of new, unsynthesized compounds.
Identify Key Pharmacophoric Features: Determine the essential structural features responsible for the desired biological activity.
Perform 3D-QSAR: Use methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to create 3D maps of favorable and unfavorable interaction regions.
A hypothetical QSAR data table might include:
| Compound | Molecular Descriptor 1 (e.g., LogP) | Molecular Descriptor 2 (e.g., Polar Surface Area) | Experimental Activity (e.g., IC50) | Predicted Activity (e.g., pIC50) |
| Analogue 1 | Value not available | Value not available | Value not available | Value not available |
| Analogue 2 | Value not available | Value not available | Value not available | Value not available |
| Analogue 3 | Value not available | Value not available | Value not available | Value not available |
Future Research Directions and Emerging Trends in the Application of Ethyl 4 Boc 2 Morpholinecarboxylate
Ethyl 4-Boc-2-morpholinecarboxylate is a chiral heterocyclic compound that serves as a crucial building block in synthetic and medicinal chemistry. The morpholine (B109124) ring is recognized as a "privileged structure" due to its presence in numerous bioactive molecules and its ability to confer favorable physicochemical, metabolic, and pharmacokinetic properties. nih.govnih.gov Future research is focused on leveraging its structural features through innovative chemical strategies to address current challenges in drug discovery and materials science. This article explores the emerging trends and future research directions centered on this versatile scaffold.
Q & A
Q. What are the standard synthesis protocols for Ethyl 4-Boc-2-morpholinecarboxylate, and how do reaction conditions influence yield?
this compound is synthesized via a multi-step process involving Boc protection of the morpholine nitrogen followed by esterification. Key steps include:
- Boc Protection : Reaction of 2-morpholinecarboxylic acid with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP catalyst, THF solvent) to introduce the Boc group.
- Esterification : Ethyl ester formation using ethyl chloroformate in the presence of a base like triethylamine.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is typically employed to isolate the product.
Critical Factors : Solvent polarity, temperature (optimal range: 0–25°C), and stoichiometric ratios (e.g., Boc₂O in 1.2 equivalents) significantly impact yield. For example, THF enhances Boc protection efficiency compared to DCM due to better solubility of intermediates .
Q. How can researchers distinguish this compound from its structural analogs using spectroscopic methods?
Key spectroscopic identifiers include:
- ¹H NMR : Presence of tert-butyl protons (δ ~1.4 ppm, singlet) from the Boc group and ethyl ester signals (δ ~1.3 ppm triplet for CH₃, δ ~4.2 ppm quartet for CH₂).
- ¹³C NMR : Carbonyl signals at ~155 ppm (Boc carbamate) and ~170 ppm (ester).
- IR : Stretching vibrations for C=O (Boc: ~1680 cm⁻¹; ester: ~1720 cm⁻¹).
Analogs Comparison :
| Compound | ¹H NMR δ (ppm) Key Features | IR C=O Stretching (cm⁻¹) |
|---|---|---|
| This compound | 1.4 (Boc), 1.3/4.2 (ethyl ester) | 1680, 1720 |
| Ethyl 2-morpholinecarboxylate | Absence of Boc signals | ~1720 (ester only) |
| 4-Boc-morpholine | Absence of ester signals | ~1680 (Boc only) |
Q. What are the primary applications of this compound in peptide mimic synthesis?
The compound serves as a versatile building block in peptide mimics due to:
- Boc Group : Temporarily protects the amine during solid-phase synthesis, enabling sequential coupling.
- Ester Functionality : Facilitates late-stage hydrolysis to carboxylic acid for conjugation.
Methodology :
Deprotection : Use TFA in DCM (1:1 v/v) to remove the Boc group.
Coupling : Activate the carboxylic acid (post-ester hydrolysis) with HOBt/EDCI for amide bond formation.
Structural Flexibility : The morpholine ring introduces conformational constraints, enhancing target specificity in enzyme inhibition studies .
Advanced Research Questions
Q. How do stereochemical and electronic effects influence the reactivity of this compound in nucleophilic acyl substitution?
- Steric Effects : The Boc group hinders nucleophilic attack at the carbamate carbon, directing reactivity toward the ester carbonyl.
- Electronic Effects : Electron-withdrawing Boc group increases electrophilicity of the ester carbonyl, accelerating reactions with amines (e.g., aminolysis to form amides).
Experimental Design : - Compare reaction rates with/without Boc protection using kinetic studies (e.g., HPLC monitoring).
- Computational analysis (DFT) to map electron density distribution .
Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?
Discrepancies often arise from:
- Structural Misassignment : Analogs like Ethyl 4-Boc-2-homomorpholinecarboxylate (different ring size) may be misidentified.
- Purity Issues : Residual solvents (e.g., THF) or unreacted intermediates skew bioassay results.
Resolution Workflow :
Re-Analysis : Validate compound identity via HRMS and 2D NMR (HSQC, HMBC).
Dose-Response Curves : Test purified samples across multiple concentrations to confirm activity trends.
Control Experiments : Include unmodified morpholine derivatives to isolate Boc/ester contributions .
Q. How can researchers optimize the stability of this compound under varying pH and temperature conditions?
Stability Profile :
- Acidic Conditions : Boc group hydrolyzes rapidly below pH 3.
- Basic Conditions : Ester hydrolysis dominates above pH 8.
Optimization Strategies : - Storage : –20°C in anhydrous DMF or DMSO to prevent moisture-induced degradation.
- In Situ Protection : Add scavengers (e.g., triethylsilane) during reactions to stabilize the Boc group.
Data Table :
| Condition | Half-Life (25°C) | Degradation Pathway |
|---|---|---|
| pH 2.0 (HCl) | 2 hours | Boc cleavage |
| pH 7.4 (buffer) | 14 days | Minimal degradation |
| pH 10.0 (NaOH) | 6 hours | Ester hydrolysis |
Q. What are the challenges in analyzing the stereochemical outcomes of this compound-mediated asymmetric syntheses?
Key Challenges :
- Ring Conformation : Morpholine’s chair/boat interconversion complicates diastereomer analysis.
- Chiral Centers : Boc and ester groups induce axial chirality, requiring advanced techniques like X-ray crystallography or NOESY for assignment.
Methodology : - X-ray Crystallography : Resolve absolute configuration (e.g., compare with reference data in CSD/CCDC).
- Dynamic NMR : Monitor ring-flipping kinetics to correlate conformation with reactivity .
Q. How does the Boc group in this compound influence its pharmacokinetic properties in preclinical studies?
Pharmacokinetic Insights :
- Lipophilicity : LogP increases by ~1.5 units compared to unprotected analogs, enhancing membrane permeability.
- Metabolic Stability : Boc group reduces hepatic clearance by shielding the amine from CYP450 oxidation.
Experimental Data :
| Parameter | This compound | Unprotected Analog |
|---|---|---|
| LogP | 2.8 | 1.3 |
| Plasma Half-Life (rat) | 6.2 hours | 2.1 hours |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
